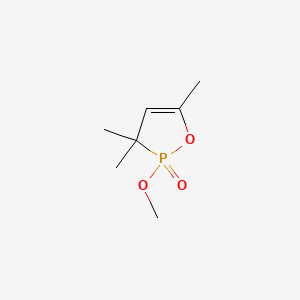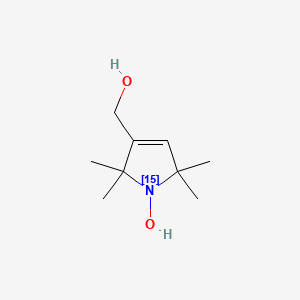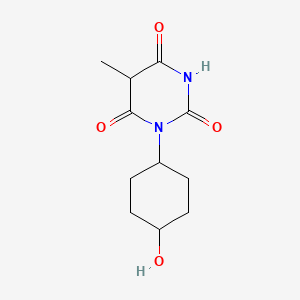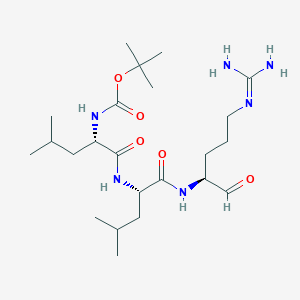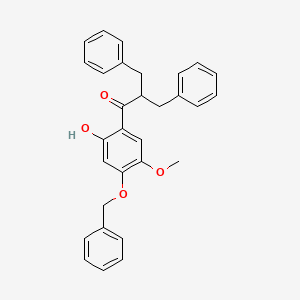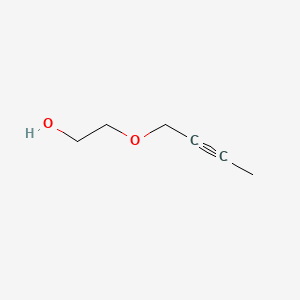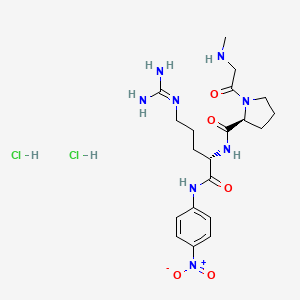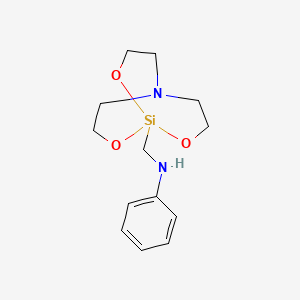
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, phenylaminomethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Phenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-methanamine, also known as phenylsilatrane, is a tricyclic organosilicon compound. This compound is characterized by its unique structure, which includes a silicon atom bonded to a nitrogen atom and three oxygen atoms, forming a bicyclic framework.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-methanamine typically involves the reaction of tris(2-hydroxyethyl)amine with phenyltrichlorosilane. The reaction proceeds under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired silatrane structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as column chromatography and recrystallization are employed to obtain high-quality phenylsilatrane .
Análisis De Reacciones Químicas
Types of Reactions
N-Phenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are often conducted in anhydrous solvents like ether.
Major Products Formed
Oxidation: Formation of silanol or siloxane derivatives.
Reduction: Production of silane or silatrane derivatives.
Substitution: Generation of substituted silatranes with different functional groups.
Aplicaciones Científicas De Investigación
N-Phenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-methanamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis. Its unique structure allows it to participate in various chemical transformations.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mecanismo De Acción
The mechanism of action of N-Phenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-methanamine involves its interaction with molecular targets through its silicon and nitrogen atoms. The compound can form stable complexes with various substrates, facilitating chemical transformations. The presence of the phenyl group enhances its ability to participate in π-π interactions, further influencing its reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
1-Methoxy-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane: Similar structure but with a methoxy group instead of a phenyl group.
1-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane: Contains a methyl group instead of a phenyl group.
1-Vinyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane: Features a vinyl group in place of the phenyl group.
Uniqueness
N-Phenyl-2,8,9-trioxa-5-aza-1-silabicyclo[33The phenyl group allows for π-π interactions, making it more versatile in various chemical and biological contexts compared to its analogs .
Propiedades
Número CAS |
36350-95-5 |
|---|---|
Fórmula molecular |
C13H20N2O3Si |
Peso molecular |
280.39 g/mol |
Nombre IUPAC |
N-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-ylmethyl)aniline |
InChI |
InChI=1S/C13H20N2O3Si/c1-2-4-13(5-3-1)14-12-19-16-9-6-15(7-10-17-19)8-11-18-19/h1-5,14H,6-12H2 |
Clave InChI |
YGHSPISFNKUQEY-UHFFFAOYSA-N |
SMILES canónico |
C1CO[Si]2(OCCN1CCO2)CNC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-[(6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy]acetate;oxalic acid](/img/structure/B13834651.png)

![oxalic acid; tert-butyl (6S)-6-[5-(7-{2-[(1R,3S,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-3-yl]-1H-1,3-benzodiazol-6-yl}-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13834659.png)
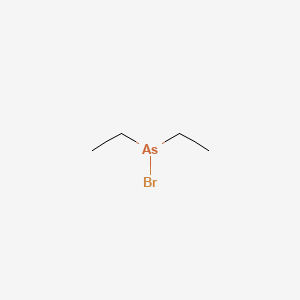
![N-methyl-2-[(6-prop-2-enyl-2,3-dihydro-1,4-benzodioxin-5-yl)oxy]ethanamine](/img/structure/B13834671.png)

